2-(4-甲氧基苯基)环丙-1-胺

描述

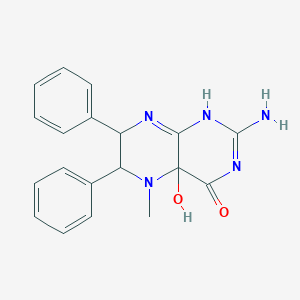

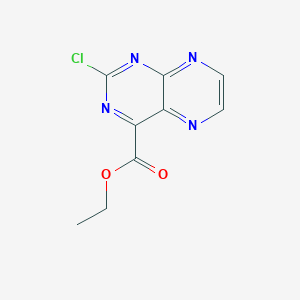

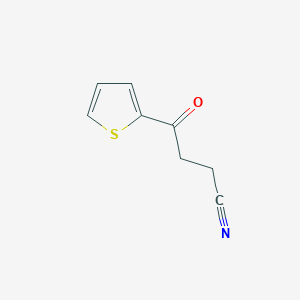

2-(4-Methoxyphenyl)cyclopropan-1-amine is a compound that falls within the category of aralkylamines, which are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group. This type of structure is significant in medicinal chemistry due to its presence in various biologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from heterocyclization reactions involving methoxy-substituted trifluoropentenones with amines has been described, highlighting the use of primary amines and yielding up to 98% . Although this does not directly describe the synthesis of 2-(4-Methoxyphenyl)cyclopropan-1-amine, it provides insight into the types of reactions that could be employed for synthesizing similar structures.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Methoxyphenyl)cyclopropan-1-amine has been studied, with vibrational spectra being a focus of combined experimental and theoretical studies . These studies help in understanding the electronic and steric effects that influence the behavior and reactivity of such compounds.

Chemical Reactions Analysis

The reactivity of compounds with methoxyphenyl groups has been investigated, particularly in the context of one-electron oxidation reactions. For example, the oxidation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid leads to the formation of radical cations or radical zwitterions, which undergo decarboxylation or react with hydroxide ions depending on the pH . This suggests that 2-(4-Methoxyphenyl)cyclopropan-1-amine could also undergo similar oxidation reactions, leading to interesting radical intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methoxyphenyl)cyclopropan-1-amine can be inferred from related compounds. For instance, fluorinated 2-arylcyclopropan-1-amines have been identified as sigma receptor ligands, with variations in activity based on the position and nature of substituents . This indicates that the methoxy group in the 4-position could influence the biological activity of 2-(4-Methoxyphenyl)cyclopropan-1-amine.

科学研究应用

抗癌增殖活性:一种相关的化合物 1-(3-氨基-4-吗啉代-1H-吲唑-1-羰基)-N-(4-甲氧基苯基)环丙-1-甲酰胺对一些癌细胞系表现出显著的抑制活性 (Lu 等人,2021 年)。

Sigma 受体配体:立体异构 2-芳基-2-氟-环丙-1-胺,包括反式-2-氟-2-(4-甲氧基苯基)环丙-1-胺,被发现是 σ 受体配体,对两种亚型的受体表现出选择性 (Schinor 等人,2020 年)。

药物中间体:(R)-1-(4-甲氧基苯基)丙烷-2-胺是一种密切相关的化合物,是 (R,R)-福莫特罗的光学活性中间体,由 d-丙氨酸合成 (Fan 等人,2008 年)。

抗菌和抗氧化研究:合成了 2-(4-甲氧基苯基)-3-(噻吩-2-羰基)环丙烷甲酸乙酯,并显示出优异的抗菌和抗真菌性能。化合物还表现出深远的抗氧化潜力 (Raghavendra 等人,2016 年)。

黑色素生成抑制剂:(4-甲氧基-亚苄基)-(3-甲氧基-苯基)-胺,与 2-(4-甲氧基苯基)环丙-1-胺相关,抑制了黑色素生物合成过程中的酪氨酸酶活性,并表现出紫外线阻断作用。它被认为是一种潜在的皮肤美白剂 (Choi 等人,2002 年)。

安全和危害

The safety information for “2-(4-Methoxyphenyl)cyclopropan-1-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the dust, avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Target of Action

Similar compounds such as cyclopropylamine are known to interact with cytochrome p450 enzymes .

Mode of Action

Cyclopropylamine, a structurally related compound, is known to inactivate cytochrome p450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme .

Biochemical Pathways

The inactivation of cytochrome p450 enzymes by cyclopropylamine suggests that it may interfere with the metabolic pathways mediated by these enzymes .

Result of Action

The inactivation of cytochrome p450 enzymes by cyclopropylamine suggests that it may lead to alterations in the metabolism of various endogenous and exogenous compounds .

属性

IUPAC Name |

2-(4-methoxyphenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-4-2-7(3-5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLDJNREJBDLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940551 | |

| Record name | 2-(4-Methoxyphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)Cyclopropanamine | |

CAS RN |

19009-68-8 | |

| Record name | 2-(4-Methoxyphenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19009-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxytranylcypromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019009688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Methoxytranylcypromine interact with its target and what are the downstream effects?

A1: 4-Methoxytranylcypromine acts as a monoamine oxidase (MAO) inhibitor, primarily targeting type A MAO []. This inhibition prevents the breakdown of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain []. The downstream effect of this inhibition is an increase in the concentration of these neurotransmitters in the synaptic cleft, which is thought to contribute to its antidepressant effects [].

Q2: How does the structure of 4-Methoxytranylcypromine compare to Tranylcypromine, and does this impact its activity?

A2: 4-Methoxytranylcypromine is a ring-substituted analogue of Tranylcypromine, featuring a methoxy group (–OCH3) at the para position of the phenyl ring []. This structural modification contributes to its enhanced inhibitory activity on type A MAO compared to Tranylcypromine [].

Q3: What are the effects of chronic 4-Methoxytranylcypromine administration on neurotransmitter levels in the rat brain?

A3: Chronic administration of 4-Methoxytranylcypromine for 28 days leads to a significant increase in 5-hydroxytryptamine (serotonin) levels in various brain regions, including the pons-medulla, hypothalamus, and hippocampus, compared to both vehicle-treated rats and those treated with an equimolar dose of Tranylcypromine []. This suggests that the methoxy substitution may enhance the drug's ability to elevate serotonin levels in specific brain regions, potentially influencing its therapeutic efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

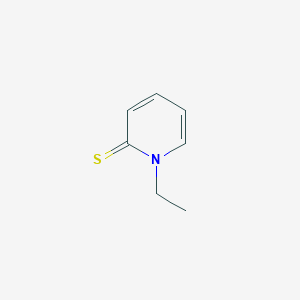

![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)

![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)